Sotorasib - 2296729-00-3

Sotorasib

Catalog Number: EVT-259089
CAS Number: 2296729-00-3
Molecular Formula: C30H30F2N6O3
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotorasib is a first-in-class, small molecule inhibitor specifically targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a G12C amino acid substitution. [, , , , , ] KRAS is a prominent oncogene implicated in various human cancers, with the G12C mutation being a frequently observed alteration. [] Sotorasib's significance lies in its ability to selectively target this mutant protein, marking a breakthrough in the development of targeted therapies for KRAS-driven cancers. [, ] Its role in scientific research is multifaceted, encompassing preclinical studies investigating its mechanism of action, combination strategies to overcome resistance, and investigations into its potential applications in diverse cancer models. [, , ]

Future Directions
  • Next-Generation Inhibitors: Development of next-generation KRAS G12C inhibitors with enhanced potency, improved pharmacokinetic properties, and broader activity against diverse KRAS mutations is an active area of research. []
  • Combination Strategies: Further investigations into rational combinations of Sotorasib with other targeted therapies, immunotherapies, and chemotherapies are crucial to optimize treatment efficacy and overcome resistance. [, , , , , , , , ]
  • Personalized Medicine: Exploring the use of biomarkers, such as ctDNA, for patient stratification and tailored treatment approaches holds promise for personalized medicine in KRAS G12C-mutated cancers. [, ]
Overview

Sotorasib is a small molecule drug designed as an irreversible covalent inhibitor specifically targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. It operates by selectively binding to the mutated form of the KRAS protein, thereby inhibiting its function and disrupting downstream signaling pathways that promote tumor growth. Sotorasib was granted accelerated approval by the U.S. Food and Drug Administration in May 2021 for the treatment of adult patients with KRAS G12C-mutated metastatic non-small cell lung cancer who have received at least one prior systemic therapy .

Source and Classification

Sotorasib is classified as an antineoplastic agent, specifically within the category of covalent inhibitors. It is marketed under the brand name LUMAKRAS. The compound was developed based on extensive research into the structure and function of KRAS proteins, which are critical regulators of cell proliferation and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of sotorasib involves several complex steps aimed at achieving a high degree of purity and configurational stability. The compound's synthesis is characterized by:

  • Asymmetric Catalysis: This method was initially explored to prepare key intermediates with high enantiomeric purity.
  • Chiral Chromatographic Purification: Techniques such as chiral liquid chromatography were utilized to separate the desired atropisomer from undesired ones.
  • Classical Resolution: A classical resolution process was ultimately refined to achieve efficient large-scale production while minimizing waste through thermal recycling of unwanted atropisomers .

The final synthetic route culminated in a highly effective commercial process that could yield metric tons of sotorasib with a selectivity ratio exceeding 2000:1 for the desired atropisomer .

Molecular Structure Analysis

Structure and Data

Sotorasib's molecular structure features an axially chiral biaryl moiety, which is crucial for its interaction with the KRAS G12C binding pocket. The compound's structural formula can be represented as follows:

  • Chemical Formula: C_21H_24N_4O_3S
  • Molecular Weight: 392.51 g/mol
  • Key Functional Groups: The structure includes a pyridine ring and an azaquinazolinone scaffold, which contribute to its binding affinity and specificity .

The configurational stability of sotorasib is notable, with an interconversion barrier for its atropisomers determined to be greater than 33.5 kcal/mol, indicating a long half-life for these configurations under physiological conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Sotorasib primarily undergoes covalent modification reactions with cysteine residues in the KRAS G12C protein. This interaction leads to the formation of a stable thioether bond, effectively inhibiting the protein's activity. The drug’s mechanism can be summarized as follows:

  1. Binding: Sotorasib selectively binds to the inactive form of KRAS G12C.
  2. Covalent Modification: A nucleophilic attack by a cysteine residue on sotorasib results in a covalent bond formation.
  3. Inhibition: This modification prevents KRAS from activating downstream signaling pathways essential for cancer cell proliferation .
Mechanism of Action

Process and Data

The mechanism of action for sotorasib involves:

  • Selective Targeting: Sotorasib uniquely targets the KRAS G12C mutant form, exploiting a "cryptic" binding pocket that is not accessible in the wild-type protein.
  • Covalent Bond Formation: Upon binding, sotorasib forms a covalent bond with cysteine 12 in the KRAS protein, leading to irreversible inhibition of its function.
  • Signal Disruption: By inhibiting KRAS activity, sotorasib disrupts multiple downstream signaling pathways involved in cell growth and survival, ultimately leading to reduced tumor growth .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sotorasib exhibits several noteworthy physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: It shows significant stability under physiological conditions but can decompose at elevated temperatures (above 380 K).
  • pH Sensitivity: The stability and solubility are influenced by pH levels, necessitating careful formulation considerations during drug development .
Applications

Scientific Uses

Sotorasib has significant applications in oncology, particularly for patients with KRAS G12C mutations. Its primary uses include:

  • Cancer Treatment: Approved for use in metastatic non-small cell lung cancer patients who have previously undergone systemic therapy.
  • Research Tool: Utilized in preclinical studies to investigate KRAS-related signaling pathways and potential combination therapies.
  • Pharmacokinetic Studies: Employed in various studies assessing its absorption, distribution, metabolism, and excretion profiles, providing insights into its efficacy and safety profiles across different patient populations .

Properties

CAS Number

2296729-00-3

Product Name

Sotorasib

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C30H30F2N6O3

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N

SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

AMG-510 racemate; AMG 510; AMG-510; AMG510;

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.